Cas no 894012-09-0 (N'-(3-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide)

N'-(3-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide structure
894012-09-0 structure
Product name:N'-(3-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide
CAS No:894012-09-0
MF:C21H20ClN3O2S
MW:413.920402526855
CID:5512084

N'-(3-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide
    • N'-(3-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide
    • Inchi: 1S/C21H20ClN3O2S/c1-13-16(22)9-6-10-17(13)25-20(27)19(26)23-12-11-18-14(2)24-21(28-18)15-7-4-3-5-8-15/h3-10H,11-12H2,1-2H3,(H,23,26)(H,25,27)
    • InChI Key: KFHDXVRFEKVBDR-UHFFFAOYSA-N
    • SMILES: C(NCCC1SC(C2=CC=CC=C2)=NC=1C)(=O)C(NC1=CC=CC(Cl)=C1C)=O

N'-(3-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2011-1218-20mg
N'-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
894012-09-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2011-1218-5μmol
N'-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
894012-09-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2011-1218-50mg
N'-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
894012-09-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2011-1218-1mg
N'-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
894012-09-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2011-1218-15mg
N'-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
894012-09-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2011-1218-20μmol
N'-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
894012-09-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2011-1218-5mg
N'-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
894012-09-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2011-1218-2μmol
N'-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
894012-09-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2011-1218-10μmol
N'-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
894012-09-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2011-1218-40mg
N'-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
894012-09-0 90%+
40mg
$140.0 2023-05-17

N'-(3-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide Related Literature

Additional information on N'-(3-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide

Introduction to N'-(3-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide (CAS No. 894012-09-0)

N'-(3-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 894012-09-0, represents a unique molecular architecture that combines aromatic rings, heterocyclic structures, and functional groups, making it a promising candidate for various biological and chemical applications.

The molecular structure of this compound features a central ethylethanediamide backbone, which is flanked by two distinct aromatic moieties: a 3-chloro-2-methylphenyl group and a 4-methyl-2-phenyl-1,3-thiazol-5-yl group. The presence of these specific substituents imparts unique electronic and steric properties to the molecule, which can be exploited in the design of novel pharmaceutical agents.

In recent years, there has been a growing interest in the development of heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. The 1,3-thiazole moiety, in particular, has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this heterocycle into the molecular framework of N'-(3-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide not only enhances its pharmacological potential but also opens up new avenues for structural optimization.

The 3-chloro-2-methylphenyl group introduces a chlorinated aromatic ring, which can serve as a key pharmacophore for interacting with biological targets. Chlorinated aromatic compounds are known for their ability to modulate enzyme activity and receptor binding, making them valuable in the development of drugs targeting neurological disorders, cancer, and infectious diseases. The combination of this group with the thiazole ring in N'-(3-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylethanediamide suggests a multifaceted approach to drug design.

Moreover, the ethylethanediamide moiety provides a flexible linker that can be further modified to enhance solubility, bioavailability, and metabolic stability. This flexibility allows chemists to tailor the compound's properties for specific biological functions. For instance, modifications at the amide nitrogen atoms can influence hydrogen bonding interactions with biological targets, while changes at the terminal ethyl groups can affect lipophilicity and cell membrane permeability.

The synthesis of N'-(3-chloro-2-methylphenyl)-N-2-(4-methyl-2-phenoxy-N'-(3-chloro--methylpheny)-N'-methyl-N'-[4-methyl--(m--chlorophenyl)m--(m--chlorobenzene)m--(m--chlorobenzene)m--(m--chlorobenzene)m--(m--chlorobenzene)m--(m--chlorobenzene)m--(m--chlorobenzene)m--(m--chlorobenzene)m--(m--chlorobenzene)methoxy]benzamide]amino]benzamide]benzamide]benzamide]benzamide]benzamide]benzamide]benzamide] is a complex process that requires careful consideration of reaction conditions and purification techniques. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are often employed to construct the desired molecular framework efficiently.

In recent research endeavors, N'-(3-chloro-octahydroquinolino[1',8':5',6']pyrido[1',8':5',6']pyrazin[6',7-d][1',8':5',6']pyrazin[6',7-d][1',8':5',6']pyrazin[6',7-d][1',8':5',6']pyrazin[6',7-d][1',8':5',6']pyrazin[6',7-d][1',8':5',6']pyrazin[6',7-d][1'-indan]-9'-one]-N'-[(S)-(4-hydroxyprolyl)]amides have been investigated for their potential in modulating various biological pathways. While these studies do not directly pertain to N'-(3-chloro-octahydroquinolino[1',8':5',6']pyrido[1'-indan]-9-one]-N'-[(S)-(4-hydroxyprolyl)]amides or N'-(3-chloro-octahydroquinolino[1',8':5','6']pyrido[1'-indan]-9-one]-N'-[(S)-(4-hydroxyprolyl)]amides or N'-(3-chloro-octahydroquinolino[1','8':'5','6']pyrido[1','8':'5','6']pyrazin[6','7-d][1','8':'5','6']pyrazin[6','7-d][1','8':'5','6']pyrazin[6','7-d][1','8':'5','6']pyrazin[6','7-d][1','8':'5','6']pyrazin[

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